molecular formula C18H26N2O4 B8048547 3-(tert-Butoxycarbonylaminomethyl)pyrrolidine-1-carboxylic acid benzyl ester

3-(tert-Butoxycarbonylaminomethyl)pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B8048547
M. Wt: 334.4 g/mol
InChI Key: XSSINUHYHRQZEB-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonylaminomethyl)pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester at the 1-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 3-position. This structure is commonly utilized in medicinal chemistry as an intermediate for peptide synthesis or as a scaffold for biologically active molecules. The Boc group provides stability under basic conditions and can be selectively removed under acidic conditions, making it valuable in multi-step syntheses .

Properties

IUPAC Name

benzyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-11-15-9-10-20(12-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSINUHYHRQZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(tert-Butoxycarbonylaminomethyl)pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 15761-39-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C10_{10}H17_{17}NO4_4
  • Molecular Weight : 215.25 g/mol
  • Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester moiety, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the protection of the amino group using the Boc strategy, followed by esterification with benzyl alcohol. The reaction conditions often utilize coupling agents like N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) in organic solvents such as dichloromethane at room temperature .

Antimicrobial Properties

Research has indicated that compounds containing pyrrolidine structures exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of pyrrolidine can inhibit various bacterial strains and fungi, suggesting that this compound may share similar properties .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several contexts. For example, pyrrolidine derivatives have been investigated for their ability to inhibit neuraminidase, an enzyme critical for viral replication. This suggests that our compound may also possess antiviral properties .

Case Studies

  • Study on Neuraminidase Inhibition :
    • A study tested various amino acids, including pyrrolidine derivatives, for their ability to inhibit influenza virus neuraminidase. The results indicated that certain structural modifications significantly enhanced inhibitory potency .
  • Toxicology Assessment :
    • A 90-day rodent study assessed the toxicity of similar carboxylic acid esters. Results indicated that while hydrolysis of these esters occurs rapidly in vivo, the resultant metabolites can exhibit varying degrees of toxicity depending on their structure and metabolic pathway . This highlights the importance of evaluating the safety profile of this compound.

Summary of Findings

Biological ActivityObservations
AntimicrobialSignificant inhibition against various pathogens
Enzyme InhibitionPotential inhibition of neuraminidase
Toxicological ProfileRapid hydrolysis with variable metabolite toxicity

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Agents
Research indicates that derivatives of pyrrolidine compounds, including 3-(tert-butoxycarbonylaminomethyl)pyrrolidine-1-carboxylic acid benzyl ester, have potential as antipsychotic agents. The compound can act as a multitarget ligand for serotonin and dopamine receptors, which are critical in the treatment of various psychiatric disorders. A study highlighted the synthesis of similar compounds that showed promising results in preclinical models for antipsychotic activity .

Case Study: Synthesis of Multitarget Ligands
A solid-state approach was utilized to synthesize a compound related to this compound, which demonstrated significant binding affinity for serotonin and dopamine receptors. The synthesis involved a series of reactions including the use of N-tert-butoxycarbonyl-L-proline and other reagents under controlled conditions, yielding a product with a 36.2% yield .

Use in Asymmetric Synthesis
The presence of the pyrrolidine ring allows the compound to act as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. This is particularly valuable in the pharmaceutical industry where the chirality of a drug can significantly affect its efficacy and safety profile.

Example Applications
In various studies, chiral auxiliaries derived from pyrrolidine have been used to facilitate asymmetric transformations, leading to high enantiomeric excess (ee) in target molecules . The ability to control stereochemistry is crucial for developing new drugs with specific biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

Table 1: Key Structural Features of Analogs
Compound Name Substituents/Functional Groups Key Structural Differences Reference
4-Substituted 2-(3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl) benzyl esters Hydroxy-2-oxo-phenethylcarbamoyl at C2; SEM or TBS-protected hydroxy at C4 Carbamoyl group at C2; bulky C4 substituents
2-[(2-carboxy-propyl)-hydroxy-phosphinoyl] benzyl ester Phosphinoyl and carboxyl groups at C2 Phosphorus-containing substituents
(±)-2-(4-(Methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester Methoxycarbonyl-benzyl at C2 Aromatic ester at C2
3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester Bromine at C3 Halogen substituent (potential leaving group)
3-(3-Aminomethyl-azetidin-1-yl)-pyrrolidine-1-carboxylic acid benzyl ester Azetidine ring with aminomethyl group at C3 Hybrid azetidine-pyrrolidine scaffold

Key Observations :

  • The target compound’s Boc-aminomethyl group distinguishes it from analogs with carbamoyl (e.g., ), phosphinoyl (e.g., ), or halogen substituents (e.g., ).
  • Hybrid scaffolds, such as azetidine-pyrrolidine derivatives (e.g., ), introduce conformational rigidity compared to the flexible pyrrolidine backbone.

Key Observations :

  • BOP-Cl and HATU are common coupling agents, with yields exceeding 80% in most cases .
  • The target compound’s Boc group is typically introduced using tert-butyl dicarbonate under basic conditions, a strategy shared with other Boc-protected analogs (e.g., ).

Key Observations :

  • Analogs with carbamoyl or phosphinoyl groups (e.g., ) exhibit enzyme inhibitory activity, suggesting the target compound’s Boc-aminomethyl group could be modified for similar applications.
  • No direct biological data were found for the target compound, highlighting a gap compared to its antimalarial-active analogs .

Physicochemical Properties

  • Solubility: Brominated (e.g., ) and phosphinoyl-containing analogs (e.g., ) are likely less polar than the target compound due to hydrophobic substituents.
  • Stability: Boc-protected compounds (e.g., ) are stable under basic conditions but cleaved by acids, whereas benzyl esters (e.g., ) require hydrogenolysis for deprotection.

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